molecular formula C23H30O7 B13411129 (2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid

(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid

Cat. No.: B13411129
M. Wt: 418.5 g/mol
InChI Key: XGUFMAUYGBDFJS-PTRLVYDZSA-N
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Description

The compound (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid is a complex organic molecule with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid typically involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The synthetic route may start with a precursor molecule that undergoes cyclization to form the spiro core, followed by functional group modifications to introduce the formyl, hydroxyl, and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study enzyme activity and metabolic pathways. Its multiple functional groups allow for interactions with various biomolecules, making it useful in biochemical assays.

Medicine

In medicine, the compound has potential applications as a drug candidate or a lead compound for drug development. Its structural features may enable it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, leading to modulation of biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4As,7R,8R,8aS)-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-6’,7’-dicarbaldehyde
  • Stachybocin B
  • F1839-B

Uniqueness

Compared to similar compounds, (2R,3S,7R,8R,8aS)-6’-formyl-2,3,4’-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2’-3H-1-benzofuran]-7’-carboxylic acid stands out due to its specific combination of functional groups and spiro structure

Properties

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid

InChI

InChI=1S/C23H30O7/c1-11-5-6-16-21(2,3)19(27)15(26)9-22(16,4)23(11)8-13-14(25)7-12(10-24)17(20(28)29)18(13)30-23/h7,10-11,15-16,19,25-27H,5-6,8-9H2,1-4H3,(H,28,29)/t11-,15-,16?,19-,22+,23-/m1/s1

InChI Key

XGUFMAUYGBDFJS-PTRLVYDZSA-N

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)(C[C@H]([C@H](C2(C)C)O)O)C

Canonical SMILES

CC1CCC2C(C(C(CC2(C13CC4=C(C=C(C(=C4O3)C(=O)O)C=O)O)C)O)O)(C)C

Origin of Product

United States

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